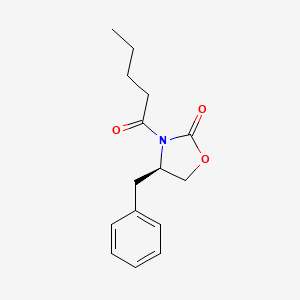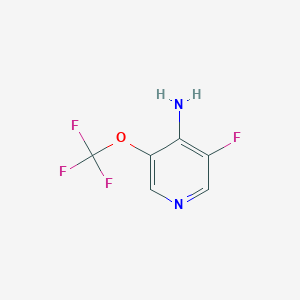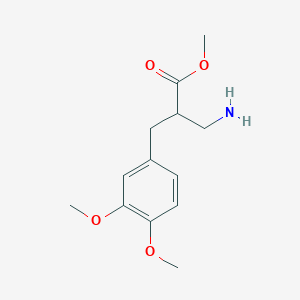
Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a benzyl group substituted with two methoxy groups, and a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate typically involves the reaction of 3,4-dimethoxybenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylate. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
科学的研究の応用
Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
作用機序
The mechanism of action of Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. The methoxy groups on the benzyl ring can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
類似化合物との比較
Similar Compounds
Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate: Similar structure but with a phenyl group instead of a benzyl group.
Ethyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-amino-2-(3,4-dimethoxybenzyl)butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.
Uniqueness
Methyl 3-amino-2-(3,4-dimethoxybenzyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and ester groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
特性
分子式 |
C13H19NO4 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
methyl 2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO4/c1-16-11-5-4-9(7-12(11)17-2)6-10(8-14)13(15)18-3/h4-5,7,10H,6,8,14H2,1-3H3 |
InChIキー |
NJBRYMXBBIKKMO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(CN)C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


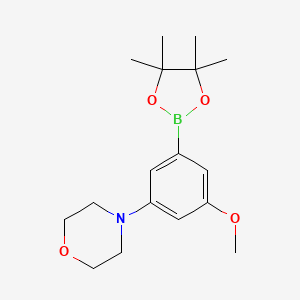
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B13348683.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B13348689.png)
![Methyl (S)-3-(benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B13348696.png)



![2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine](/img/structure/B13348713.png)
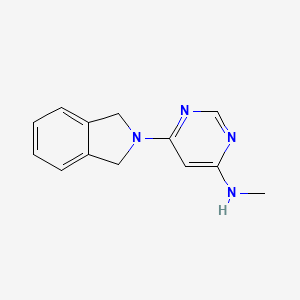
![tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13348731.png)
